7-Chloro-6-methylisatin
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Overview
Description
7-Chloro-6-methylisatin is a derivative of isatin, a versatile heterocyclic compound. Isatin and its derivatives have been extensively studied due to their wide range of biological activities and synthetic applications. This compound, specifically, is known for its unique structural properties, which make it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methylisatin typically involves the chlorination of 6-methylisatin. One common method includes the reaction of 6-methylisatin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-methylisatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxindole derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted isatin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-6-methylisatin has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-6-methylisatin involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of biochemical pathways, making it a valuable tool in the study of disease mechanisms and the development of therapeutic agents.
Comparison with Similar Compounds
- 7-Chloroisatin
- 6-Methylisatin
- 5-Chloroisatin
- 5-Methylisatin
Comparison: 7-Chloro-6-methylisatin is unique due to the presence of both chlorine and methyl groups on the isatin core. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts. Additionally, the specific positioning of the substituents can influence the compound’s biological activity, making it a valuable candidate for targeted research applications.
Properties
IUPAC Name |
7-chloro-6-methyl-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJWPYLWAUPQBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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